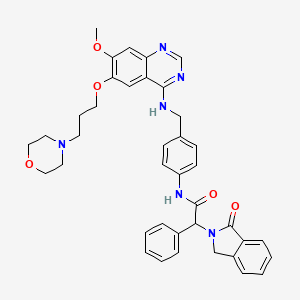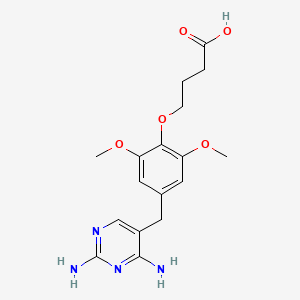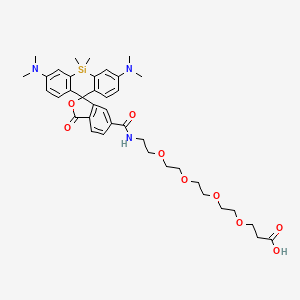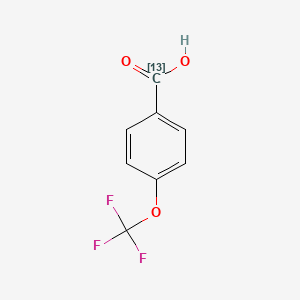
4-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol . It is a substituted benzoic acid, characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring. This compound is known for its applications in the synthesis of various biologically active molecules, including antifungal and antimalarial agents .
Preparation Methods
4-(Trifluoromethoxy)benzoic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethoxy)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in antifungal and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: The trifluoromethoxy group is positioned at the meta position relative to the carboxylic acid group, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H5F3O3 |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1 |
InChI Key |
RATSANVPHHXDCT-CDYZYAPPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=O)O)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
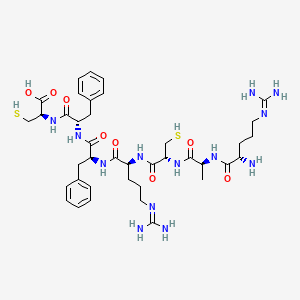
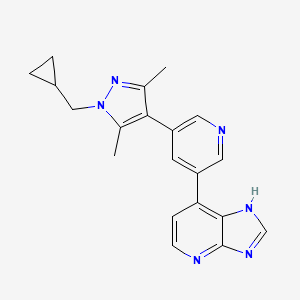
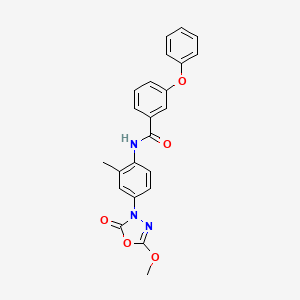
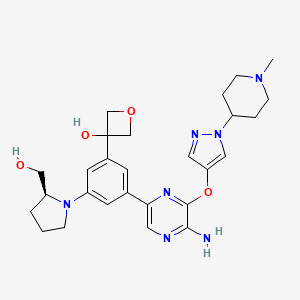



![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
